molecular formula C23H23N9O4 B561825 N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine CAS No. 303173-39-9

N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine

Cat. No.: B561825
CAS No.: 303173-39-9
M. Wt: 492.514
InChI Key: UHVGJHQDVDVQHH-UNSNFXJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine is a DNA adduct formed by the reaction of DNA with the heterocyclic aromatic amine, 2-amino-1-methyl-6-phenylimidazo[4,5-B]pyridine (PhIP). PhIP is a food mutagen and carcinogen formed during the grilling or frying of meats, poultry, and fish. This compound is of significant interest due to its potential role in human dietary carcinogenesis .

Preparation Methods

The preparation of N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine involves the metabolic activation of PhIP. PhIP is first oxidized by cytochrome P450 enzymes to form N-hydroxy-PhIP. This intermediate is further activated by N-acetyltransferases or sulfotransferases to form N-acetoxy-PhIP, which then reacts with deoxyguanosine residues in DNA to form the adduct

Chemical Reactions Analysis

N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include cytochrome P450 enzymes, N-acetyltransferases, sulfotransferases, and deoxyguanosine residues in DNA. The major product formed from these reactions is the this compound DNA adduct .

Scientific Research Applications

Mutagenesis Studies

Research has demonstrated that dG-C8-PhIP is mutagenic in mammalian cells. A study utilized site-specifically modified oligodeoxynucleotides to investigate the mutagenic properties of this DNA adduct. The findings indicated that when dG-C8-PhIP-modified oligomers were transfected into simian kidney cells (COS-7), they exhibited preferential incorporation of the correct base opposite the adduct, primarily resulting in G → T transversions. The mutational frequency varied based on the neighboring sequence context, with higher frequencies observed when specific bases (dC or dG) flanked the adduct .

Dietary Implications and Cancer Risk

dG-C8-PhIP is formed during the cooking of meat at high temperatures, contributing to dietary exposure to carcinogenic compounds. Studies have quantified dietary intake levels of PhIP, revealing significant variations based on cooking methods and meat types. For instance, direct measurements have indicated intake levels ranging from 0.07 to 4.3 ng/kg per day .

The metabolic activation of PhIP is crucial for its function as a mutagen. It is metabolized in the liver by enzymes such as Cytochrome P-450 1A2, leading to the formation of genotoxic metabolites that can bind to DNA and induce mutations. Individuals with rapid metabolic phenotypes may face a higher risk of cancer due to increased levels of these harmful metabolites .

Case Studies and Research Findings

Several studies have documented the effects of dG-C8-PhIP in various contexts:

Study Findings
Frandsen et al., 1992Investigated the mutagenic nucleotide incorporation and translocation hindered by food carcinogen C8-dG adducts in DNA polymerase IV .
Lin et al., 1993Explored the formation of DNA adducts from PhIP and their implications for cancer risk .
Skog & Solyakov, 2002Reviewed heterocyclic amines in poultry products, highlighting variations in HCA content based on cooking methods .

Analytical Techniques for Detection

The detection and quantification of dG-C8-PhIP and related compounds are essential for understanding their impact on human health. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are employed to measure HCA levels in cooked foods accurately. These methods allow researchers to assess dietary exposure levels and correlate them with cancer risk factors effectively .

Mechanism of Action

The mechanism by which N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine exerts its effects involves the metabolic activation of PhIP to form reactive intermediates that bind covalently to DNA. The primary molecular target is deoxyguanosine residues in DNA, leading to the formation of the DNA adduct . This adduct can cause mutations during DNA replication, contributing to carcinogenesis .

Comparison with Similar Compounds

N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine is unique due to its formation from a specific food-derived carcinogen, PhIP. Similar compounds include:

These compounds share the common feature of being DNA adducts formed by carcinogenic compounds, but they differ in their sources and specific structures.

Biological Activity

N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine (dG-C8-PhIP) is a DNA adduct formed from the food-borne carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). This compound has garnered attention due to its mutagenic properties and potential role in cancer development. This article reviews its biological activity, including mutagenicity, metabolic pathways, and implications for human health.

1. Mutagenicity of dG-C8-PhIP

Research indicates that dG-C8-PhIP exhibits significant mutagenic activity. In mammalian cell systems, it primarily induces G → T transversions, which are a type of point mutation where guanine (G) is replaced by thymine (T) during DNA replication. A study utilizing site-specifically modified oligodeoxynucleotides demonstrated that when dG-C8-PhIP was introduced into simian kidney cells, it resulted in a mutational frequency of 28-30% when flanked by cytosine (C) or guanine (G), compared to just 13% when flanked by adenine (A) .

2. Metabolic Activation and Formation of DNA Adducts

PhIP is metabolized in the liver to form N-hydroxy-PhIP, which can then react with DNA to form dG-C8-PhIP. This metabolic activation is facilitated by cytochrome P450 enzymes, particularly CYP1A2 and CYP1A1 . The formation of dG-C8-PhIP has been confirmed through various analytical techniques, including HPLC and mass spectrometry .

Table 1: Metabolic Pathways of PhIP

MetaboliteEnzyme InvolvedBiological Activity
N-hydroxy-PhIPCYP1A2Forms mutagenic DNA adducts
4'-Hydroxy-PhIPCYP1A1Considered a detoxified metabolite
dG-C8-PhIP-Induces mutations in DNA

3. Experimental Evidence of Biological Activity

Various studies have provided evidence for the biological activity of dG-C8-PhIP:

  • In Vivo Studies : In animal models, such as B6C3F1 mice, exposure to PhIP led to a significant increase in the incidence of hepatocellular adenomas and carcinomas . Specifically, at higher doses of PhIP, the incidence of tumors was markedly elevated compared to control groups.
  • In Vitro Studies : In cultured mammalian cells, dG-C8-PhIP was shown to induce DNA strand breaks and chromosomal aberrations. Specifically, it induced sister chromatid exchanges in repair-deficient Chinese hamster ovary cells .

Case Study: Mutagenicity Testing in Salmonella

dG-C8-PhIP has also been tested using the Ames test with Salmonella typhimurium, where it exhibited mutagenic properties consistent with those observed in mammalian systems. The compound was found to cause mutations at concentrations relevant to dietary exposure levels .

4. Implications for Human Health

The presence of dG-C8-PhIP as a significant DNA adduct raises concerns regarding its role in human carcinogenesis. Given that PhIP is commonly found in cooked meats, understanding its biological activity is crucial for assessing dietary risks associated with cancer development.

Table 2: Summary of Biological Effects of dG-C8-PhIP

Biological EffectObserved Outcome
MutagenicityInduces G → T transversions
TumorigenesisIncreased incidence of liver tumors
DNA DamageInduces strand breaks and aberrations
Metabolic ActivationFormed through cytochrome P450 enzymes

5. Conclusion

This compound is a potent mutagen formed from PhIP that poses significant risks related to DNA damage and potential carcinogenesis. Ongoing research is essential to fully elucidate its mechanisms of action and implications for public health.

Q & A

Basic Research Questions

Q. What are the primary methodologies for detecting and quantifying PhIP-C8-dG adducts in DNA, and how do they compare in sensitivity and specificity?

  • Answer :

  • ³²P-postlabeling : Historically dominant, requiring minimal DNA (1–10 µg) but lacking structural confirmation and internal standardization. Detection limits range from 1–10 adducts/10⁸ nucleotides .
  • LC-ESI-MS/MS with [¹³C₁₀] internal standards : Provides structural validation and accurate quantification (LOD: 1.5 adducts/10⁸ nucleotides). Requires 50 µg DNA and offers automation via column-switching to reduce matrix interference .
  • Accelerator Mass Spectrometry (AMS) : Most sensitive (LOD: ~1 adduct/10¹⁰ nucleotides) but requires ³H/¹⁴C-labeled carcinogens, limiting its use in population studies .
  • Comparison Table :
MethodSensitivity (Adducts/10⁸ nt)DNA RequiredStructural ConfirmationIsotope Label Needed
³²P-postlabeling1–101–10 µgNoNo
LC-ESI-MS/MS1.550 µgYes[¹³C₁₀] internal std
AMS0.011 µgNo³H/¹⁴C required

Q. How is PhIP metabolically activated to form PhIP-C8-dG adducts?

  • Answer : PhIP undergoes CYP1A2-mediated N-hydroxylation to form N-hydroxy-PhIP, which is esterified by NAT or SULT enzymes to produce the reactive nitrenium ion. This ion binds to the C8 position of deoxyguanosine, forming PhIP-C8-dG. Human liver microsomes exclusively produce N-hydroxy-PhIP via CYP1A2 (Km = 55 µM, Vmax = 666 pmol/min/mg protein), confirmed by >95% inhibition with furafylline (CYP1A2 inhibitor) .

Q. What is the mutagenic profile of PhIP-C8-dG in mammalian cells?

  • Answer : PhIP-C8-dG primarily induces G→T transversions (85% of mutations), with minor G→A transitions and G→C transversions. Mutation frequency depends on sequence context:

  • 5' flanking bases : Higher frequencies with dC or dG (28–30%) vs. dA (13%).
  • Deletions : Observed only when dG or dT flanks the adduct .
  • Mutation Spectrum Table :
5' Flanking BaseMutation Frequency (%)Dominant Mutation Type
dC28–30G→T transversion
dG28–30G→T transversion
dA13G→T transversion
dT13Single-base deletions

Advanced Research Questions

Q. How do discrepancies in PhIP-C8-dG adduct quantification arise between ³²P-postlabeling and LC-MS/MS, and how can they be resolved?

  • Answer : Discrepancies stem from:

  • ³²P-postlabeling : Lacks internal standards, leading to variability in adduct recovery (e.g., inter-lab differences in TLC separation).
  • LC-MS/MS : Uses isotope dilution for precision but requires higher DNA input.
  • Resolution : Cross-validation using both methods or incorporating [¹³C₁₀]-PhIP-C8-dG in ³²P workflows improves accuracy .

Q. What experimental design considerations are critical for in vivo PhIP-C8-dG adduct studies?

  • Answer :

  • Animal Models : Use tissue-specific CYP1A2 knockouts (e.g., Cyp1a2-null mice) to study compensatory pathways (e.g., CYP2C enzymes contributing to residual adducts) .
  • Dosing : Oral gavage at 50 mg/kg body weight for 5 days in mice yields colon adducts (14.8 ± 3.7/10⁶ nucleotides), reflecting human dietary exposure .
  • DNA Hydrolysis : Enzymatic digestion with DNase I, phosphodiesterase I, and alkaline phosphatase, followed by SPE cleanup to remove unmodified nucleotides .

Q. How does sequence context influence PhIP-C8-dG mutagenesis, and what mechanistic insights does this provide?

  • Answer : The 5' flanking base alters DNA polymerase fidelity during replication:

  • dC/dG contexts : Stabilize adduct stacking, promoting error-prone bypass (e.g., G→T).
  • dA/dT contexts : Induce structural distortions, favoring deletions or misincorporation.
  • Implication : Mutation hotspots in genes like Apc (5'-GGGA-3'→5'-GGA-3') align with PhIP-induced colon carcinogenesis .

Q. What are the limitations of using Cyp1a2-null models to study PhIP carcinogenesis?

  • Answer : Despite CYP1A2 knockout, residual N-hydroxylation and adduct formation occur due to:

  • CYP2C enzymes : Contribute ~20% of PhIP activation in mice.
  • Extrahepatic metabolism : Colon and mammary tissues retain metabolic capacity via alternative pathways .

Q. Methodological Challenges

Q. How can matrix interference be minimized in LC-MS/MS analysis of PhIP-C8-dG?

  • Answer :

  • Column-switching : Online trapping columns retain adducts while washing away unmodified nucleotides .
  • Ion suppression mitigation : Use high-purity solvents and optimize CID energy (e.g., 25 eV for PhIP-C8-dG aglycone ion fragmentation) .

Q. Why are stable isotope internal standards preferred over deuterated analogs for PhIP-C8-dG quantification?

  • Answer : [¹³C₁₀]-PhIP-C8-dG avoids isotopic exchange and fragmentation biases seen with deuterated standards, ensuring co-elution and identical ionization efficiency .

Q. Data Interpretation

Q. How do PhIP-C8-dG adduct levels correlate with tissue-specific carcinogenesis in rodents?

  • Answer : Adduct levels follow tissue susceptibility:
  • Colon : Highest adducts (14.8/10⁶ nucleotides) and tumor incidence.
  • Liver : Low adducts (2% of colon levels) but significant in Cyp1a2-null mice due to compensatory metabolism .

Properties

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[[6-phenyl-1-(trideuteriomethyl)imidazo[4,5-b]pyridin-2-yl]amino]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N9O4/c1-31-13-7-12(11-5-3-2-4-6-11)9-25-18(13)27-22(31)30-23-26-17-19(28-21(24)29-20(17)35)32(23)16-8-14(34)15(10-33)36-16/h2-7,9,14-16,33-34H,8,10H2,1H3,(H3,24,28,29,35)(H,25,26,27,30)/t14-,15+,16+/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVGJHQDVDVQHH-UNSNFXJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)N=C(NC5=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N9O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747495
Record name 2'-Deoxy-8-{[1-(~2~H_3_)methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl]amino}guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303173-39-9
Record name 2'-Deoxy-8-{[1-(~2~H_3_)methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl]amino}guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.